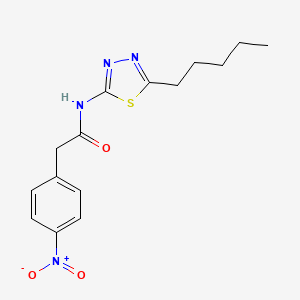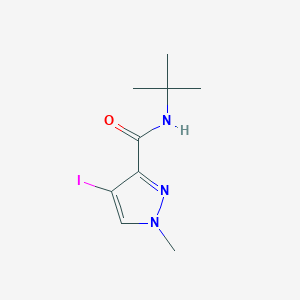
2-(4-nitrophenyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiadiazole derivatives, including compounds similar to 2-(4-nitrophenyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide, involves complex chemical reactions starting from base molecules through to the final thiadiazole compounds. Various studies have documented the synthesis of thiadiazole derivatives using different starting materials and reagents, highlighting the diversity in synthetic methods and the potential to generate a wide range of compounds (Shyamsivappan et al., 2022).
Molecular Structure Analysis
Molecular structure analysis through spectroscopic and crystallographic studies provides detailed insights into the arrangement of atoms within the compound. Studies have employed techniques such as X-ray crystallography to determine the molecular structure, revealing intricate details about bond lengths, angles, and overall molecular geometry. These analyses are crucial for understanding the compound's chemical behavior and properties (Boechat et al., 2011).
Chemical Reactions and Properties
The chemical reactions and properties of thiadiazole compounds are influenced by their functional groups and molecular structure. The nitrophenyl and thiadiazolyl groups present in the compound under discussion play a significant role in its reactivity. These groups can participate in various chemical reactions, including substitution and addition reactions, which can be utilized in further chemical modifications and applications (Androsov, 2008).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and stability, are essential for its handling and application in different domains. These properties are determined by the compound's molecular structure and intermolecular interactions. Understanding the physical properties is crucial for predicting the compound's behavior in various environments and for its formulation in applications (Gautam et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical species, potential for forming derivatives, and stability under chemical reactions, are pivotal for the compound's applications in chemical synthesis and material science. The presence of reactive groups such as the nitro group and thiadiazole ring opens up avenues for a range of chemical transformations and the synthesis of novel derivatives with desired properties (El-Sayed et al., 2015).
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-2-3-4-5-14-17-18-15(23-14)16-13(20)10-11-6-8-12(9-7-11)19(21)22/h6-9H,2-5,10H2,1H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACSXSBJNFWNMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenyl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(2,4-dichlorophenyl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4536452.png)
![N-[(allylamino)carbonothioyl]-5-bromo-2-chlorobenzamide](/img/structure/B4536458.png)

![4-bromo-1-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-oxoethyl]-5-methyl-3-nitro-1H-pyrazole](/img/structure/B4536483.png)
![2-(2-chlorophenoxy)-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B4536493.png)

![4-(1,5-dimethyl-1H-pyrazol-3-yl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4536517.png)

![({2-[(5-tert-butyl-2-methoxyphenyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B4536541.png)
![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4536547.png)
![ethyl N-[(cycloheptylamino)carbonyl]glycinate](/img/structure/B4536550.png)
